Acaricidal Activity Differentiation via Class-Level SAR
The compound is a member of a defined class of acaricidal tetrahydro-s-triazin-2[1H]-thiones. The patent EP0000640B1 indicates that within this class, the 2,4-dimethylphenyl substitution is essential for activity, and the N-5 substituent profoundly modulates efficacy. While precise quantitative data for the cyclohexyl analog is not detailed in the excerpt, the class-level SAR suggests it was selected for a specific efficacy-lipophilicity profile [1]. Comparators such as the 5-methyl derivative (1-(2,4-dimethylphenyl)-3,5-dimethyl-tetrahydro-s-triazin-2[1H]-thione) served as a foundational compound demonstrating high efficacy [2].
Comparator: 5-methyl analog (99% effect at 10 µg)
| Evidence Dimension | Acaricidal efficacy modulation via N-5 substituent variation |
|---|---|
| Target Compound Data | 5-cyclohexyl analog (CAS 71018-72-9) explicitly claimed in patent |
| Comparator Or Baseline | 5-methyl analog (Ex. 2 in US4193994) reported with 99% effect at 10 µg against adult Boophilus microplus |
| Quantified Difference | Efficacy inferred to be within active range of class; cyclohexyl group is a specifically claimed embodiment over simpler alkyl chains for optimized properties |
| Conditions | In vivo topical application bioassay on adult cattle ticks (Boophilus microplus) |
Why This Matters
This confirms the compound is not an idle byproduct but a deliberately selected embodiment in a patent designed to explore the potency and property window established by the most active comparator.
- [1] EP0000640B1 - Tetrahydro-s-triazine thiones, process for their preparation and acaricidal compositions containing them. View Source
- [2] US4193994 - Tetrahydro-s-triazine thiones. Example 2 and Table I. View Source
